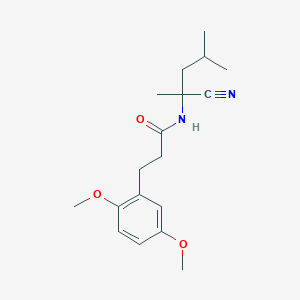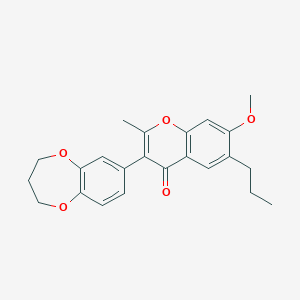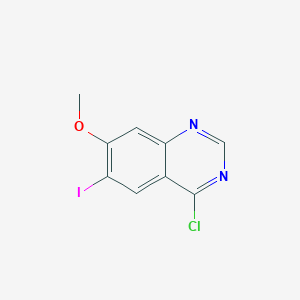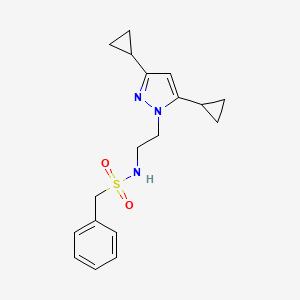![molecular formula C18H13N3O3S B2410752 N'-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide CAS No. 851977-99-6](/img/structure/B2410752.png)
N'-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide” is a compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are compounds containing a benzene fused to a thiazole ring. Thiazole is a 5-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The general approach involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques provide information about the functional groups present in the molecule and their connectivity .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . These studies provide insights into the reactivity of these compounds and their potential use in various chemical transformations .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . This includes the determination of their melting points, as well as their spectral properties (IR, NMR, and mass spectrometry) .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N'-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide derivatives have demonstrated significant antimicrobial properties. For instance, a study by Mostafa, El-Salam, and Alothman (2013) synthesized derivatives that were effective against B. subtilis, S. aureus, E. coli, and C. albicans, comparing favorably with reference drugs like tetracycline and nystatin (Mostafa, El-Salam, & Alothman, 2013). Similarly, Raval, Naik, and Desai (2012) reported the synthesis of compounds with significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).
Chemosensor Applications
Kangnan Wang et al. (2015) explored the use of coumarin benzothiazole derivatives, including N'-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide, as chemosensors for cyanide anions. These compounds demonstrated the ability to recognize cyanide anions with observable changes, making them valuable in chemical sensing applications (Wang et al., 2015).
Synthesis and Characterization
Yılmaz and Menteşe (2017) focused on the synthesis and characterization of hybrid molecules containing N'-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide. These studies contribute to the understanding of the chemical properties and potential applications of these compounds (Yılmaz & Menteşe, 2017).
Cytotoxic Activity
Gomha and Khalil (2012) reported the successful use of ultrasound irradiation in synthesizing thiazole derivatives bearing a coumarin nucleus, including N'-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide. Their study also explored the cytotoxic activities of these compounds, providing insights into their potential medicinal applications (Gomha & Khalil, 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for the research on similar compounds could involve further optimization of their synthesis, detailed investigation of their mechanism of action, and comprehensive evaluation of their biological activity . This could potentially lead to the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
N'-(4-methyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c1-10-5-4-8-14-15(10)19-18(25-14)21-20-16(22)12-9-11-6-2-3-7-13(11)24-17(12)23/h2-9H,1H3,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAJZRGZNQGUHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,1-trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide hydrochloride](/img/structure/B2410671.png)

![4-methoxy-3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2410673.png)
![N-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2410674.png)
![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2410677.png)

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2410679.png)
![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]cyclobutane-1-carboxylic acid](/img/structure/B2410680.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-2-nitrophenyl)urea](/img/structure/B2410682.png)


